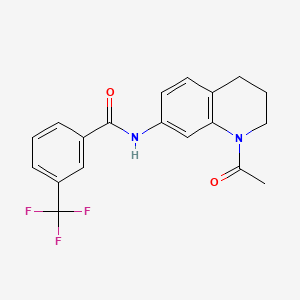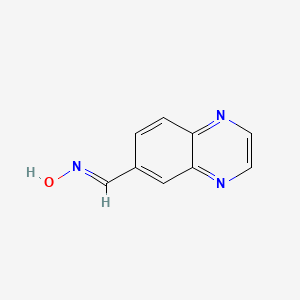
(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline and its derivatives, including “(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine,” are important heterocyclic compounds characterized by the fusion of benzene and pyrazine rings. They have been extensively studied for their versatile chemical and physical properties, leading to a wide range of applications in medicinal and industrial fields (Pereira et al., 2015).
Synthesis Analysis
Recent advances in the synthesis of quinoxalines highlight various methods, including classical, modern, and green methodologies. These methods facilitate the development of novel quinoxaline scaffolds with enhanced physicochemical and pharmacological activities (Avula et al., 2023).
Molecular Structure Analysis
Quinoxaline derivatives exhibit a unique molecular structure that allows for extensive modifications, leading to diverse biomedical applications. The core quinoxaline structure serves as a versatile building block for synthesizing a wide array of heterocyclic compounds (Segura et al., 2015).
Chemical Reactions and Properties
Quinoxaline derivatives engage in various chemical reactions, including cyclizations and functionalizations, to generate polyheterocyclic structures. These reactions are facilitated by the presence of alkenyl and alkynyl substituents, allowing for the construction of complex molecular architectures (Vaskevych et al., 2023).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystallinity, can be finely tuned through structural modifications. These properties significantly impact their application in various industrial and medicinal contexts (Agarwal et al., 2023).
Chemical Properties Analysis
The chemical properties of “(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine” and related compounds, including reactivity towards nucleophiles and electrophiles, enable the synthesis of a broad spectrum of bioactive molecules. These properties are crucial for designing drugs and materials with specific functions (Farghaly et al., 2023).
科学的研究の応用
Quinoxalines in Schizophrenia Research
Quinoxalines, specifically L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), have been explored as potential treatments for schizophrenia. A study utilized CX516 as a modulator of the AMPA receptor in patients partially refractory to traditional neuroleptics. While the study found no clear improvement in psychosis or cognition with CX516, it underlines the scientific interest in quinoxalines for psychiatric applications (Marenco et al., 2002).
Chemical Characterization and Synthesis
Quinoxalines have been recognized for their versatile pharmacological applications. The synthesis and characterization of organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), a product of oxidative cyclization, underscore the chemical interest in quinoxalines. The compound was characterized extensively, and analytical results indicated its ionic nature with bromide as a counterion (Faizi et al., 2018).
Antimicrobial and Antiprotozoal Activities
Quinoxalines have displayed promising antimicrobial and antiprotozoal activities. A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides were synthesized and demonstrated significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities. The lead compound in this series showed promising results in a short-term in vivo model in T. cruzi, indicating the potential of quinoxalines in antimicrobial chemotherapy (Patel et al., 2017).
Novel Synthesis Methods and Potential Applications
Recent research has focused on developing novel synthesis methods for quinoxalines and exploring their potential applications. For instance, a study described an expedient synthesis of novel spiro[indenoquinoxaline-pyrrolizidine]-pyrazole conjugates with anticancer activity. This synthesis involved endo-1,3-dipolar cycloaddition of azomethine ylides to (E)-1,5-diarylpent-4-ene-1,3-diones, leading to compounds that exhibited high cytotoxic activity against the HeLa cancer cell line (Zimnitskiy et al., 2020).
作用機序
Target of Action
Quinoxaline derivatives have been studied for their inhibitory activity against certain kinases
Mode of Action
The exact mode of action of (NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine is currently unknown. Quinoxaline derivatives have been found to inhibit corrosion rate of mild steel in hydrochloric acid . They exhibit mixed-type inhibitive action, reducing the rate of anodic and cathodic corrosion reactions . More research is required to understand how this compound interacts with its targets.
Biochemical Pathways
Quinoxaline derivatives have been associated with the inhibition of certain kinases , which play crucial roles in various cellular processes
Pharmacokinetics
Some quinoxaline derivatives have been found to possess good pharmacokinetics and drug-likeness behavior
Result of Action
Quinoxaline derivatives have been associated with the inhibition of certain kinases , which could potentially lead to changes in cellular processes. More research is required to describe the specific effects of this compound’s action.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6,13H/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKLEJLIADQDML-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

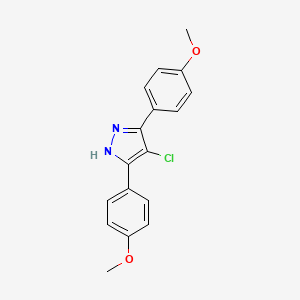
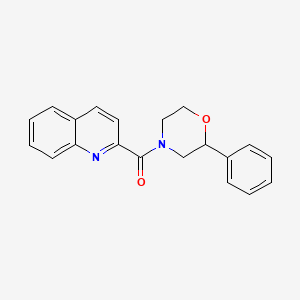

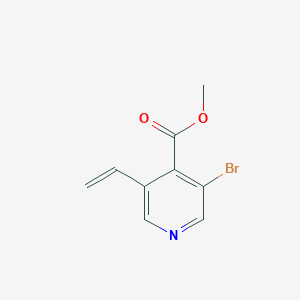
![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)

![2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B2489242.png)
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)
![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)

![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)
